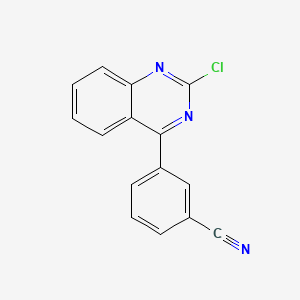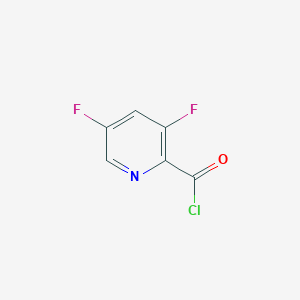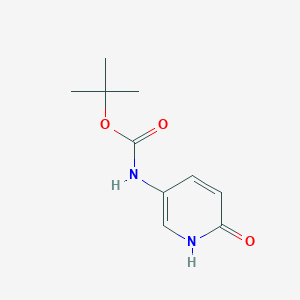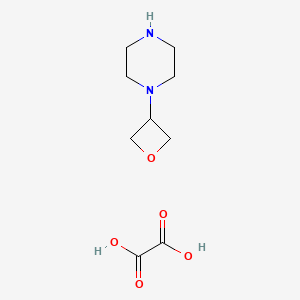
3-(2-Chloroquinazolin-4-yl)benzonitrile
説明
科学的研究の応用
Chemical Synthesis and Characterization : Michaelidou and Koutentis (2009) described the conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into other chemical structures like 3-aminoindole-2-carbonitriles, indicating the compound's utility in synthetic organic chemistry (Michaelidou & Koutentis, 2009).
Pharmaceutical Development : Hopes, Parker, and Patel (2006) studied the optimization of an unsymmetrical Hantzsch reaction for plant-scale manufacture of a potassium-channel opener, which is a derivative of a similar compound, indicating its potential in drug synthesis (Hopes, Parker, & Patel, 2006).
Cancer Research : Sarangi et al. (2020) assessed synthesized diazenylsulfonamides, including derivatives of 2-chloroquinazolin, for their potential as apoptosis inducers and radical scavengers in cancer research (Sarangi et al., 2020).
Antimicrobial Applications : Patel and Shaikh (2011) explored the synthesis of new quinazolinone analogs and their antimicrobial activities, which demonstrates the relevance of such compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Antitubercular and Antibacterial Activities : Rao and Subramaniam (2015) synthesized novel 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs, evaluating their effectiveness against tuberculosis and bacterial infections (Rao & Subramaniam, 2015).
Inhibitory Analysis for Cancer Treatment : Ghanei et al. (2016) synthesized derivatives from 2-chloroquinoline-3-carbaldehydes and evaluated them as potential inhibitors of AKT1, an enzyme associated with cancer, suggesting a role in cancer therapy (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).
Safety and Hazards
The compound “3-(2-Chloroquinazolin-4-yl)benzonitrile” should be handled with care. It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . The compound should be handled under inert gas and protected from moisture .
将来の方向性
Quinazoline derivatives, such as “3-(2-Chloroquinazolin-4-yl)benzonitrile”, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry.
特性
IUPAC Name |
3-(2-chloroquinazolin-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3/c16-15-18-13-7-2-1-6-12(13)14(19-15)11-5-3-4-10(8-11)9-17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHVFTZAFNNIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroquinazolin-4-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)
![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)

![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)





![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)

